

A Comparative In Vivo Toxicological Profile of Vinclozolin M2 and Procymidone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicological profiles of **Vinclozolin M2** and procymidone, two dicarboximide fungicides known for their anti-androgenic properties.

The information presented is curated from a range of experimental studies to support researchers and professionals in the fields of toxicology and drug development.

Executive Summary

Both Vinclozolin, acting through its more potent metabolite M2, and procymidone are recognized endocrine disruptors that primarily exert their toxicity by antagonizing the androgen receptor. This mechanism underlies their significant effects on male reproductive and developmental endpoints observed in in vivo studies, predominantly in rats. While both compounds induce a similar spectrum of anti-androgenic effects, including reproductive tract malformations and altered hormone levels, there are nuances in their potency and metabolic handling that differentiate their toxicological profiles. Vinclozolin has been classified as a probable human carcinogen, while procymidone's carcinogenic potential has also been noted by regulatory agencies.

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo studies to facilitate a direct comparison between vinclozolin and procymidone. It is important to note that most in vivo studies for vinclozolin are conducted using the parent compound, with the understanding that



its toxicity is mediated by its metabolites, M1 and M2. M2 is the more potent anti-androgenic metabolite.[1][2][3]

Table 1: Acute Toxicity

| Compound | Species | Route | LD50 | Reference |
|-------------|-----------------|-----------------|-----------------|-----------|
| Vinclozolin | Rat | Oral | >10,000 mg/kg | [4][5] |
| Guinea Pig | Oral | ~8,000 mg/kg | [4][5] | |
| Rat | Dermal | >2,000 mg/kg | | - |
| Rat | Inhalation (4h) | >29 mg/L | [4][5] | |
| Procymidone | Rat | Oral | >5,000 mg/kg bw | [6] |
| Rat | Dermal | >2,500 mg/kg bw | [6][7] | |
| Rat | Inhalation | >1.5 mg/L | [6] | - |

Table 2: Developmental and Reproductive Toxicity



| Compoun d | Species | Study Type | NOAEL | LOAEL | Key Effects at LOAEL | Referenc e |
|-----------------|--|--------------------------|-------------------------------|---|--|---------------|
| Vinclozolin | Rat | Developme ntal | <3.125 mg/kg/day | 3.125 mg/kg/day | Reduced anogenital distance, increased incidence of areolas | [1] |
| Rat | Two- Generation Reproducti on | 40 ppm (~3 mg/kg/day) | 200 ppm (~15 mg/kg/day) | Decreased prostate and epididymis weights, histopathol ogical changes in pituitary and testes | [8][9] | |
| Procymido ne | Rat | Developme ntal | 3.5 mg/kg bw/day | 12.5 mg/kg bw/day | Hypospadi as | [10][11] |
| Rat | One- Generation Reproducti on | 2.5 mg/kg bw/day | - | Increased parental testes weight, reduced epididymid es and prostate weights | [11] | |

Table 3: Carcinogenicity

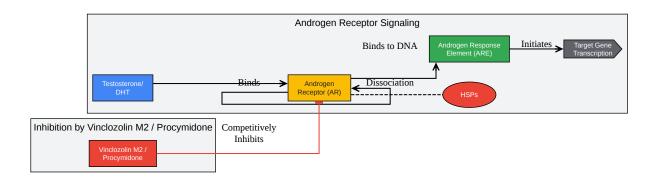


| Compound | Species | Key Findings | Classification | Reference |
|-------------|--|--|---|-------------------------|
| Vinclozolin | Testicu cell tum prostate Vinclozolin Rat adenon ovarian stromal | | Probable Human Carcinogen (Group B2), later revised to Possible Human Carcinogen (Group C) by US EPA. | [12] |
| Procymidone | Rat, Mouse | Liver tumors in mice, testicular tumors in rats. | Probable Human Carcinogen (Group B2) by US EPA. | [6][13][14][15] [16] |

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of toxicity for both **Vinclozolin M2** and procymidone is the competitive inhibition of the androgen receptor (AR). This prevents endogenous androgens, such as testosterone and dihydrotestosterone (DHT), from binding to and activating the receptor, which is crucial for the normal development and function of male reproductive tissues.





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Caption: Androgen receptor signaling and its inhibition by Vinclozolin M2 and Procymidone.

Experimental Protocols

The toxicological evaluation of these compounds relies on standardized in vivo assays. The following are summaries of key experimental protocols.

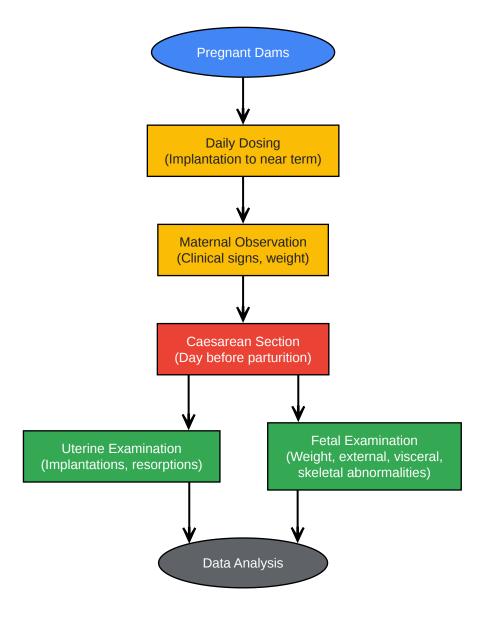
Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[17][18][19][20]

- Animal Model: Typically pregnant rats or rabbits.
- Dosing: The test substance is administered to pregnant females daily, usually from implantation to the day before caesarean section. For both vinclozolin and procymidone, oral gavage is a common route.[1][3]
- Endpoints Evaluated:



- Maternal: Clinical observations, body weight, food consumption, and post-mortem examination.
- Fetal: Number of implantations, resorptions, live and dead fetuses, fetal body weight, and external, visceral, and skeletal abnormalities.
- Logical Workflow:



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Caption: Workflow for a prenatal developmental toxicity study (OECD 414).

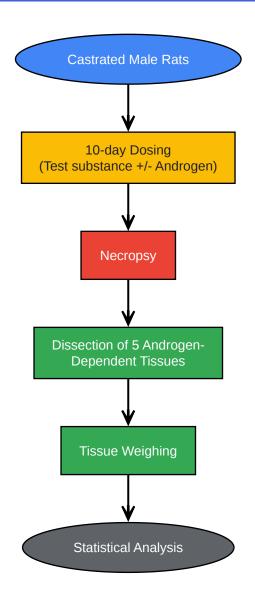


Hershberger Bioassay (OECD Guideline 441)

This short-term in vivo screening assay is used to identify substances with androgenic or antiandrogenic activity.[21][22][23][24]

- Animal Model: Castrated peripubertal male rats.
- Dosing: The test substance is administered for 10 consecutive days. For anti-androgenicity testing, it is co-administered with a reference androgen agonist (e.g., testosterone propionate).
- Endpoints Evaluated: The weights of five androgen-dependent tissues are measured:
 - Ventral prostate
 - Seminal vesicles (plus coagulating glands)
 - Levator ani-bulbocavernosus muscle
 - Cowper's glands
 - Glans penis
- Interpretation: A statistically significant decrease in the weight of at least two of these tissues in the presence of the reference androgen indicates anti-androgenic activity.
- Experimental Workflow:





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Caption: Workflow for the Hershberger bioassay (OECD 441).

Comparative Toxicological Discussion Developmental and Reproductive Toxicity

Both vinclozolin and procymidone are potent developmental and reproductive toxicants in male rats, with their effects stemming from their anti-androgenic activity. Perinatal exposure to vinclozolin leads to a range of malformations in male offspring, including hypospadias, cleft phallus, ectopic testes, and atrophic seminal vesicles and prostate glands.[2] Similarly, procymidone induces abnormalities in the external genitalia of male rat offspring.[6]



A comparative study suggests that vinclozolin is slightly more potent in inducing these malformations than procymidone.[20] Both compounds have been shown to reduce the weight of androgen-dependent tissues and alter hormone levels, such as increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) due to the disruption of the negative feedback loop.[20][25][26]

Species Differences in Metabolism and Toxicity

A crucial aspect of procymidone's toxicology is the significant species difference in its metabolism. Rats are more susceptible to its developmental toxicity than rabbits and monkeys. [27][28] This is attributed to differences in the metabolism and excretion of a key hydroxylated metabolite, which has anti-androgenic activity. In rats, this metabolite has a longer half-life in the plasma compared to other species.[27][28] Studies suggest that the metabolic and excretion profiles of procymidone in humans are more similar to those of monkeys and rabbits, indicating a potentially lower developmental toxicity risk for humans compared to what is observed in rats.[27][28]

For vinclozolin, its toxicity is dependent on its metabolism to M1 and M2.[2][3] These metabolites are more potent androgen receptor antagonists than the parent compound.[2]

Carcinogenicity

Both fungicides have raised concerns regarding their carcinogenic potential. Vinclozolin has been associated with testicular Leydig cell tumors, prostate adenomas, and ovarian tumors in rats.[12] The US EPA has classified vinclozolin as a probable human carcinogen (Group B2), although this was later revised to a possible human carcinogen (Group C).[12] Procymidone has been shown to induce liver tumors in mice and testicular tumors in rats, leading to its classification as a probable human carcinogen (Group B2) by the US EPA.[6][13][14][15][16]

Conclusion

Vinclozolin M2 and procymidone share a common mechanism of in vivo toxicity through androgen receptor antagonism, leading to a similar spectrum of developmental and reproductive effects in male laboratory animals. While vinclozolin appears to be slightly more potent in inducing malformations, the toxicokinetics of procymidone show significant species differences, suggesting a potentially lower risk for humans than indicated by rat studies. Both compounds have been identified as probable or possible human carcinogens based on animal



studies. This comparative guide highlights the critical toxicological endpoints and provides the foundational data and methodologies for informed risk assessment and further research into the effects of these endocrine-disrupting chemicals.

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